SB 243213

Vue d'ensemble

Description

SB-243213 est un produit chimique de recherche connu pour son activité d'agoniste inverse sélectif au niveau du récepteur 5-hydroxytryptamine 2C. Ce composé a été étudié pour ses effets anxiolytiques potentiels et sa haute sélectivité pour le récepteur 5-hydroxytryptamine 2C par rapport aux autres sous-types de récepteurs .

Méthodes De Préparation

La synthèse du SB-243213 implique plusieurs étapes clés. Initialement, le 1-méthoxy-4-nitro-2-trifluorométhylbenzène réagit avec le 4-chlorophénoxyacétonitrile en présence de tert-butoxyde de potassium pour produire de l'acétonitrile aryle. Cet intermédiaire subit une hydrogénation catalytique pour former de l'indole, qui est ensuite réduit en indoline à l'aide de cyanoborohydrure de sodium et d'acide acétique . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais peuvent impliquer une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

SB-243213 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés pour les réactions de réduction.

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour l'étude des agonistes inverses sélectifs.

Biologie : La recherche s'est concentrée sur ses effets sur le récepteur 5-hydroxytryptamine 2C, qui est impliqué dans divers processus physiologiques.

Mécanisme d'action

SB-243213 exerce ses effets en se liant sélectivement au récepteur 5-hydroxytryptamine 2C, agissant comme un agoniste inverse. Cette liaison inhibe l'activité du récepteur, ce qui conduit à des effets anxiolytiques. La haute sélectivité du composé pour le récepteur 5-hydroxytryptamine 2C par rapport aux autres sous-types de récepteurs contribue à son efficacité et à la réduction des effets secondaires .

Applications De Recherche Scientifique

Therapeutic Applications

-

Anxiolytic Effects :

- SB-243213 has been shown to exhibit anxiolytic-like activity in various animal models, including the social interaction and Geller-Seifter conflict tests. Unlike traditional benzodiazepines, chronic administration does not lead to tolerance or withdrawal symptoms, suggesting a more favorable safety profile .

- In vivo studies indicate that SB-243213 effectively reduces anxiety-related behaviors without affecting seizure thresholds or inducing catalepsy, which are common side effects associated with other anxiolytics .

-

Depression Treatment :

- The compound has been linked to promoting slow-wave sleep (SWS), which is often disrupted in individuals suffering from depression. Studies indicate that SB-243213 can enhance SWS while reducing paradoxical sleep (PS), potentially offering benefits for mood stabilization .

- Its ability to modulate dopaminergic transmission further supports its potential role in treating depressive symptoms by influencing reward pathways in the brain .

- Schizophrenia Management :

Case Studies and Experimental Findings

Future Research Directions

The unique pharmacological profile of SB-243213 opens avenues for further research into its long-term effects and potential applications in psychiatric disorders. Future studies should focus on:

- Longitudinal clinical trials to assess efficacy and safety in human populations.

- Exploration of combination therapies with other antidepressants or antipsychotics.

- Investigation into the molecular mechanisms underlying its anxiolytic and antidepressant effects.

Mécanisme D'action

SB-243213 exerts its effects by selectively binding to the 5-hydroxytryptamine 2C receptor, acting as an inverse agonist. This binding inhibits the receptor’s activity, leading to anxiolytic effects. The compound’s high selectivity for the 5-hydroxytryptamine 2C receptor over other receptor subtypes contributes to its efficacy and reduced side effects .

Comparaison Avec Des Composés Similaires

SB-243213 est unique en raison de sa haute sélectivité et de sa longue durée d'action par rapport aux autres antagonistes du récepteur 5-hydroxytryptamine 2C. Des composés similaires incluent :

SB-206553 : Un autre antagoniste sélectif du récepteur 5-hydroxytryptamine 2C ayant des propriétés anxiolytiques.

SB-242084 : Connu pour son potentiel dans le traitement de l'anxiété et de la dépression. SB-243213 se distingue par son profil anxiolytique amélioré et l'absence d'effets de tolérance et de sevrage.

Activité Biologique

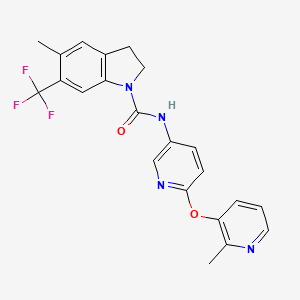

SB-243213, chemically known as 5-methyl-1-[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline hydrochloride, is a selective inverse agonist of the 5-hydroxytryptamine (5-HT)2C receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety and schizophrenia. This article reviews the biological activity of SB-243213, highlighting its pharmacological profile, mechanisms of action, and relevant research findings.

Receptor Affinity and Selectivity

SB-243213 exhibits high affinity for the human 5-HT2C receptor with a pK(i) value of 9.37, demonstrating over 100-fold selectivity against various neurotransmitter receptors, enzymes, and ion channels . Its inverse agonist activity at the 5-HT2C receptor is characterized by a pK(b) value of 9.8, indicating its effectiveness in modulating receptor activity .

In Vitro and In Vivo Effects

In vitro studies have shown that SB-243213 completely abolishes basal activity at the 5-HT2C receptor . In vivo, it has been demonstrated to inhibit central 5-HT2C receptor-mediated functions in animal models. For instance, SB-243213 effectively blocked meta-chlorophenylpiperazine-induced hypolocomotion in rats with an ID50 of 1.1 mg/kg when administered orally, exhibiting a long duration of action exceeding eight hours .

Anxiolytic Properties

SB-243213 displays significant anxiolytic-like effects in various behavioral tests. Unlike traditional benzodiazepines such as diazepam, chronic administration of SB-243213 does not lead to tolerance or withdrawal symptoms . Additionally, it does not affect seizure thresholds or induce catalepsy in rodent models . These properties suggest that SB-243213 may provide a safer alternative for treating anxiety disorders.

Interaction with Dopaminergic Systems

Research indicates that SB-243213 influences dopaminergic transmission. In studies involving anesthetized rats, acute administration did not significantly alter the firing rates of dopamine neurons in the substantia nigra or ventral tegmental area (VTA) . However, chronic administration resulted in notable changes in the activity of these neurons, suggesting a complex interaction between serotonin and dopamine systems that may underlie its antipsychotic effects .

Case Studies and Experimental Findings

Several studies have explored the effects of SB-243213 on midbrain dopamine neurons. For example:

| Study | Administration Method | Dose (mg/kg) | Effects |

|---|---|---|---|

| Di Giovanni et al. (2002) | Acute i.v. | 0.025 - 3.2 | No significant change in firing rates |

| Di Giovanni et al. (2002) | Chronic i.p. | 1 - 10 | Significant decrease in spontaneously active VTA DA cells at higher doses |

| Gobert et al. (2000) | Acute i.p. | 10 | Altered firing pattern of DA neurons |

These findings indicate that while acute doses may not significantly impact dopaminergic activity, higher chronic doses can lead to substantial changes in neuronal firing patterns, potentially contributing to its atypical antipsychotic profile .

Comparative Analysis with Other Compounds

SB-243213's unique profile distinguishes it from other anxiolytics and antipsychotics:

| Compound | Mechanism | Tolerance Development | Withdrawal Symptoms |

|---|---|---|---|

| SB-243213 | 5-HT2C inverse agonist | No | No |

| Diazepam | GABA-A agonist | Yes | Yes |

| Clozapine | D4 receptor antagonist | Yes | Yes |

This comparison illustrates SB-243213's potential advantages in terms of safety and efficacy in treating anxiety and psychotic disorders.

Propriétés

IUPAC Name |

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBBVYSBABLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047323 | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200940-22-3 | |

| Record name | 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200940-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-243213 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-243213 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.